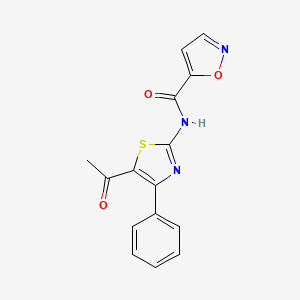

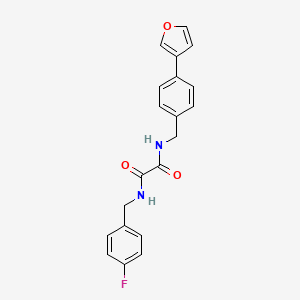

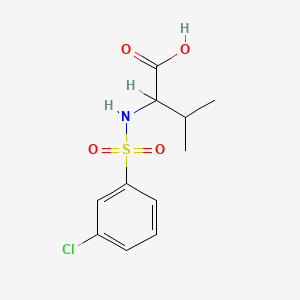

![molecular formula C13H21NO3 B2480427 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one CAS No. 1392110-10-9](/img/structure/B2480427.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one derivatives involves several key steps that highlight the compound's versatility in organic synthesis. For example, an efficient synthesis route for its constrained peptidomimetic forms utilizes methyl N-Boc-pyroglutamate, which undergoes cleavage and subsequent reactions to produce the desired bicyclic system (Mandal et al., 2005). Additionally, the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes from similar precursors demonstrates the compound's utility in generating bioactive molecule frameworks (Montaña et al., 2009).

Molecular Structure Analysis

The molecular structure of related azabicyclo compounds has been elucidated through various analytical techniques, including X-ray diffraction analysis. Such studies reveal the bicyclic nature of these compounds, including lactone and piperidine groups, which are integral to their chemical behavior and reactivity (Moriguchi et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions that underscore its reactivity and functional group compatibility. For instance, it has been involved in intramolecular haloetherification and/or transannular hydroxycyclization of alkenes to synthesize novel structures with potential bioactivity (Á. Montaña et al., 2009).

Physical Properties Analysis

The physical properties of azabicyclo[3.3.1]nonane derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in chemical syntheses and potential applications in material science. The monoclinic crystal structure and specific space group details of certain derivatives provide insight into their stability and reactivity under various conditions (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and participation in cycloaddition reactions, highlight the compound's utility in synthesizing complex organic molecules. The ability to undergo reactions such as Knoevenagel condensation followed by hetero-Diels-Alder reactions in an aqueous medium demonstrates its versatility in organic synthesis (Srinivas & Koketsu, 2013).

Scientific Research Applications

Synthesis and Chemical Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one and its derivatives are involved in various synthetic processes. For instance, their hydrogenation over Raney nickel leads to 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further converted into amides, Schiff bases, and isothiocyanates. These compounds are then used to produce derivatives with a 3-azabicyclo[3.3.1]nonane fragment (Moskalenko, Chashchin, & Boev, 2011). Additionally, condensation with difunctional nucleophiles results in spiro heterocyclic compounds, which upon treatment with anhydrous hydrogen chloride, lose the tert-butoxycarbonyl group, forming spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides (Moskalenko & Boev, 2009).

Molecular Structure Analysis

The molecular structures and conformations of related 3-azabicyclononanes have been studied, revealing that these compounds typically adopt a chair-chair conformation with phenyl rings in an equatorial orientation. This information is crucial for understanding their reactivity and potential applications in medicinal chemistry (Kumaran et al., 1999).

Peptidomimetic Synthesis

These compounds are also utilized in the synthesis of constrained peptidomimetics, which are important in drug discovery. An example includes the synthesis of enantiomerically pure 2-azabicyclo[3.3.1]nonanes, which are key intermediates in constructing peptide analogs and glycosidase inhibitors (Moreno‐Vargas et al., 2003).

Potential in Pharmaceutical Studies

In the search for new pharmaceuticals, the synthesis of 2-azabicyclo[3.3.1]nonan-3-ones through a radical C-Carbonylation of methylcyclohexylamines highlights the potential of these compounds in pharmaceutical research (Vanejev, Teus, & Kauss, 2014).

Future Directions

The future directions of research on similar compounds involve the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. These compounds are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Mechanism of Action

Target of Action

Similar compounds, such as 2-azabicyclo[331]nonanes, have been studied in the context of synthetic studies of macrocyclic diamine alkaloids . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .

Biochemical Pathways

Related compounds have been studied for their role in the synthesis of macrocyclic diamine alkaloids .

properties

IUPAC Name |

tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKTVHXBRKASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCC(=O)C1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

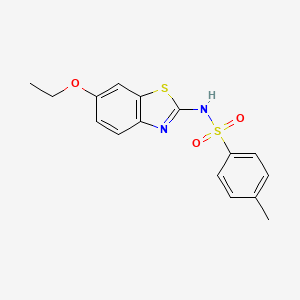

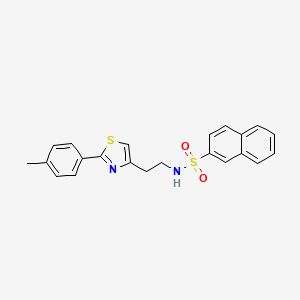

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)

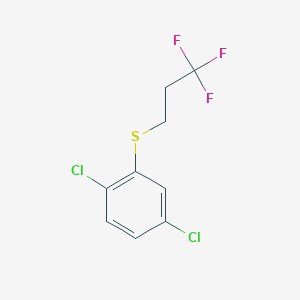

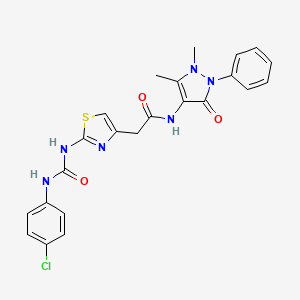

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)

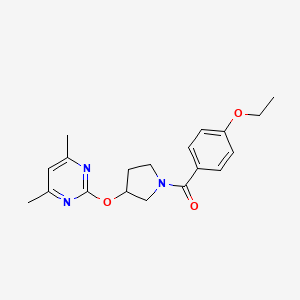

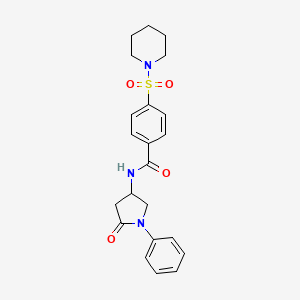

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)